molecular formula C10H14O2 B14726562 2-Methyl-2,3,5,6,7,8-hexahydro-4H-1-benzopyran-4-one CAS No. 13738-56-2

2-Methyl-2,3,5,6,7,8-hexahydro-4H-1-benzopyran-4-one

Cat. No.: B14726562
CAS No.: 13738-56-2
M. Wt: 166.22 g/mol
InChI Key: OSRMVNCPCOQYNI-UHFFFAOYSA-N
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Description

2-Methyl-2,3,5,6,7,8-hexahydro-4H-1-benzopyran-4-one is an organic compound belonging to the class of benzopyrans It is characterized by a benzene ring fused to a pyran ring, with a methyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3,5,6,7,8-hexahydro-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or nitro groups are introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

2-Methyl-2,3,5,6,7,8-hexahydro-4H-1-benzopyran-4-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,5,6,7,8-hexahydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

  • 4H-1-Benzopyran-4-one, 2-methyl-
  • 4H-1-Benzopyran-4-one, 2,3-dihydro-
  • 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran

Comparison: 2-Methyl-2,3,5,6,7,8-hexahydro-4H-1-benzopyran-4-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

13738-56-2

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-methyl-2,3,5,6,7,8-hexahydrochromen-4-one

InChI

InChI=1S/C10H14O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h7H,2-6H2,1H3

InChI Key

OSRMVNCPCOQYNI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)CCCC2

Origin of Product

United States

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